molecular formula C6H6BrNO4S2 B7576785 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid

2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid

Cat. No.: B7576785
M. Wt: 300.2 g/mol
InChI Key: YGQMSUVXGZLAJI-UHFFFAOYSA-N
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Description

2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid is an organic compound that features a brominated thiophene ring attached to a sulfonylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid typically involves the bromination of thiophene followed by sulfonylation and subsequent coupling with an amino acid derivative. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Sulfonylation: The brominated thiophene is then reacted with a sulfonyl chloride in the presence of a base like pyridine to form the sulfonylated intermediate.

    Coupling with Amino Acid Derivative: The sulfonylated intermediate is coupled with glycine or its ester derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the sulfonyl group can be reduced to a sulfide.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene sulfides.

    Coupling: Biaryl or diaryl compounds.

Scientific Research Applications

2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonylamino group can form hydrogen bonds, while the brominated thiophene ring can participate in π-π stacking interactions, contributing to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorothiophen-2-yl)sulfonylamino]acetic acid
  • 2-[(3-Fluorothiophen-2-yl)sulfonylamino]acetic acid
  • 2-[(3-Iodothiophen-2-yl)sulfonylamino]acetic acid

Uniqueness

2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.

Properties

IUPAC Name

2-[(3-bromothiophen-2-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO4S2/c7-4-1-2-13-6(4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQMSUVXGZLAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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